molecular formula C13H14N8 B1450902 4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine CAS No. 1092839-72-9

4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine

Cat. No.: B1450902
CAS No.: 1092839-72-9
M. Wt: 282.3 g/mol
InChI Key: WRQBODFBGXCLMV-UHFFFAOYSA-N
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Description

4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound features a pyrazole ring system, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, dyes, and materials science.

Scientific Research Applications

4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and materials with specific optical properties.

Mechanism of Action

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It’s important for handling and disposing of the compound safely .

Biochemical Analysis

Biochemical Properties

4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine typically involves a multi-step process. One common method starts with the diazotization of an aromatic amine, followed by coupling with a pyrazole derivative. The reaction conditions often require acidic environments, such as hydrochloric acid, and temperatures maintained at low levels to ensure the stability of the diazonium salt intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems are often employed to maintain consistent reaction parameters and improve efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitro derivatives or other oxidized products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction typically produces aromatic amines.

Comparison with Similar Compounds

4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different substituents on the aromatic rings, leading to variations in its chemical and biological properties.

    Azo dyes: These compounds also contain the diazenyl group and are widely used in the textile and printing industries for their vibrant colors.

    Pyrazole derivatives: Compounds with the pyrazole ring system are known for their diverse biological activities and are used in various pharmaceutical applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(5-methyl-4-phenyl-1H-pyrazol-3-yl)diazenyl]-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N8/c1-7-9(8-5-3-2-4-6-8)13(20-16-7)21-17-10-11(14)18-19-12(10)15/h2-6H,1H3,(H,16,20)(H5,14,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQBODFBGXCLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N=NC2=C(NN=C2N)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine
Reactant of Route 2
4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine
Reactant of Route 3
4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine
Reactant of Route 4
4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine
Reactant of Route 5
4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine
Reactant of Route 6
4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine

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